XE 991 dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

XE991 is widely used in scientific research due to its ability to selectively block Kv7 potassium channels. Some of its key applications include:

Neurological Research: XE991 is used to study the role of Kv7 channels in neurological diseases such as epilepsy and Alzheimer’s disease.

Pharmacological Studies: It helps in understanding the pharmacological properties of Kv7 channel blockers and their potential therapeutic applications.

Electrophysiological Studies: XE991 is employed in electrophysiological experiments to investigate the ionic mechanisms underlying neuronal excitability and signal transmission.

Wirkmechanismus

XE991 exerts its effects by selectively inhibiting Kv7 potassium channels. These channels are responsible for regulating the M-current, a type of potassium current that controls neuronal excitability. By blocking these channels, XE991 increases neuronal excitability, which can be useful in studying various neurological conditions . The molecular targets of XE991 include Kv7.1, Kv7.2, and Kv7.3 channels, and it affects pathways involved in neuronal signaling and membrane potential regulation .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

XE 991 dihydrochloride is known to interact with KCNQ voltage-gated potassium channels, specifically inhibiting KCNQ1 (Kv7.1), KCNQ2 (Kv7.2), and KCNQ2 + KCNQ3 (Kv7.3) channels, as well as M-current . The nature of these interactions involves the blocking of these channels, which can influence various biochemical reactions within the cell .

Cellular Effects

The effects of this compound on cells are largely due to its ability to block KCNQ voltage-gated potassium channels . This can influence cell function by altering cell signaling pathways and affecting gene expression . For instance, it has been shown to augment hippocampal ACh release .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with KCNQ voltage-gated potassium channels . It acts as a potent and selective blocker of these channels, thereby influencing the activity of enzymes and other biomolecules within the cell .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings

Dosage Effects in Animal Models

This compound has been used in animal experiments, and its effects can vary with different dosages

Metabolic Pathways

While this compound is known to interact with KCNQ voltage-gated potassium channels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with KCNQ voltage-gated potassium channels

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of XE991 involves the reaction of 9-anthracenone with 4-pyridylmethyl chloride in the presence of a base. The reaction typically occurs under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for XE991 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

XE991 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the pyridylmethyl groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can lead to the formation of various alkylated derivatives of XE991 .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Linopirdine: Another Kv7 channel blocker with similar properties to XE991.

Retigabine: A Kv7 channel opener that has the opposite effect of XE991 by enhancing the M-current.

Uniqueness

XE991 is unique due to its high selectivity and potency in blocking Kv7 channels. Compared to linopirdine, XE991 is more potent and has a longer duration of action . Unlike retigabine, which enhances the M-current, XE991 inhibits it, making it valuable for studying the effects of reduced M-current on neuronal excitability .

Eigenschaften

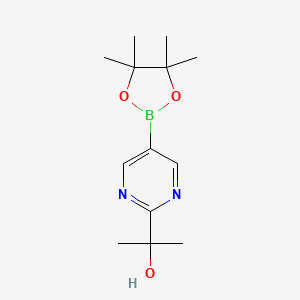

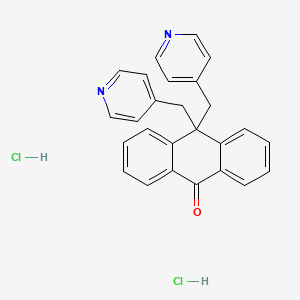

| { "Design of the Synthesis Pathway": "The synthesis pathway for XE 991 dihydrochloride involves the reaction of 4,4,5,5-tetramethyl-2-(1H-imidazol-4-yl)-1,3,2-dioxaborolane with 2,3-dichloroquinoxaline in the presence of a palladium catalyst to form XE 991. The resulting XE 991 is then reacted with hydrochloric acid to form XE 991 dihydrochloride.", "Starting Materials": ["4,4,5,5-tetramethyl-2-(1H-imidazol-4-yl)-1,3,2-dioxaborolane", "2,3-dichloroquinoxaline", "palladium catalyst", "hydrochloric acid"], "Reaction": ["Step 1: Combine 4,4,5,5-tetramethyl-2-(1H-imidazol-4-yl)-1,3,2-dioxaborolane and 2,3-dichloroquinoxaline in the presence of a palladium catalyst", "Step 2: Heat the mixture under reflux for several hours", "Step 3: Cool the mixture to room temperature and filter off any solids", "Step 4: Concentrate the filtrate to obtain XE 991", "Step 5: Dissolve XE 991 in hydrochloric acid", "Step 6: Concentrate the solution to obtain XE 991 dihydrochloride" ] } | |

CAS-Nummer |

122955-42-4 |

Molekularformel |

C26H20N2O |

Molekulargewicht |

376.4 g/mol |

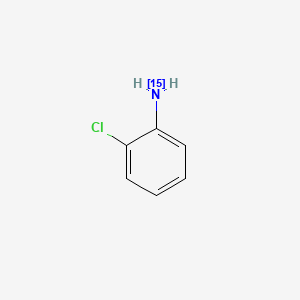

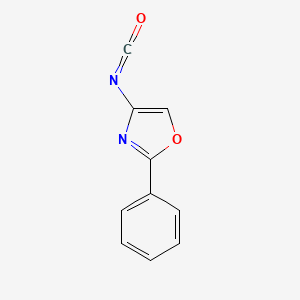

IUPAC-Name |

10,10-bis(pyridin-4-ylmethyl)anthracen-9-one |

InChI |

InChI=1S/C26H20N2O/c29-25-21-5-1-3-7-23(21)26(17-19-9-13-27-14-10-19,18-20-11-15-28-16-12-20)24-8-4-2-6-22(24)25/h1-16H,17-18H2 |

InChI-Schlüssel |

KHJFBUUFMUBONL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5.Cl.Cl |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.